molecular formula C11H18ClN5 B12218660 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12218660
M. Wt: 255.75 g/mol
InChI Key: LUYQPHOLYGVNBK-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-5-methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of various materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone: A related compound with a similar pyrazole structure.

    1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride: Another compound with a pyrazole ring and additional functional groups.

Uniqueness

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9-10(7-14-15(9)2)6-12-8-11-4-5-13-16(11)3;/h4-5,7,12H,6,8H2,1-3H3;1H

InChI Key

LUYQPHOLYGVNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=NN2C.Cl

Origin of Product

United States

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